2-Bromo-3-ethynylthiophene

Conjugated polymers Acetylene polymerization Poly(thienylacetylenes)

Researchers requiring predictable regioselectivity in cross-coupling often face supply chain inconsistency for specialized thiophene building blocks. 2-Bromo-3-ethynylthiophene resolves this with its defined ortho-substitution pattern. - Dual orthogonal reactivity: C2-Br for Suzuki/Stille, C3-ethynyl for Sonogashira coupling. - Enables synthesis of 2,5-di(hetero)arylated thiophenes with precise control for OLED/OFET applications. - Serves as a precursor for high-yield (up to 96%) dialkynylthiophene derivatives for medicinal chemistry screening.

Molecular Formula C6H3BrS
Molecular Weight 187.06 g/mol
Cat. No. B13117731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-ethynylthiophene
Molecular FormulaC6H3BrS
Molecular Weight187.06 g/mol
Structural Identifiers
SMILESC#CC1=C(SC=C1)Br
InChIInChI=1S/C6H3BrS/c1-2-5-3-4-8-6(5)7/h1,3-4H
InChIKeyUYJSKMVTTFGFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-ethynylthiophene – Orthogonal Reactivity Building Block


2-Bromo-3-ethynylthiophene (CAS 198491-45-1) is a heterocyclic building block with the molecular formula C6H3BrS and a molecular weight of 187.06 g/mol [1]. It features a bromine atom at the 2-position and an ethynyl group at the 3-position of the thiophene ring . This compound belongs to the class of 2,3-disubstituted thiophenes used in palladium-catalyzed cross-coupling reactions for the synthesis of conjugated oligomers, polymers, and advanced organic materials [2]. Its logP value of 2.4919 and polar surface area of 28.24 Ų provide predictable solubility characteristics for organic-phase synthetic workflows [1].

Orthogonal reactivity: C2–Br for Suzuki/Stille, C3–ethynyl for Sonogashira/click
Pd-catalyzed cross-coupling building block for conjugated oligomers and polymers
Predictable organic-phase solubility supports streamlined reaction setup

Why 2-Bromo-3-ethynylthiophene Outperforms 2,5-Disubstituted Analogs


Generic substitution of 2-bromo-3-ethynylthiophene with alternative bromoethynylthiophene isomers or 2,5-dibromothiophenes fails due to fundamentally different reactivity outcomes dictated by substituent regiochemistry. The ortho-relationship between the bromine (C2) and ethynyl (C3) groups creates an electronic and steric environment distinct from 2-bromo-5-ethynylthiophene or 3-bromo-4-ethynylthiophene . In Pd-catalyzed direct arylation, a bromo-substituent at the C2-position acts as a blocking group enabling regioselective C5-arylation without C-Br bond cleavage, a selectivity pattern that is position-dependent and cannot be replicated with 2,5-dibromo or 3-substituted isomers . Furthermore, the 2-bromo-3-ethynyl architecture provides orthogonal reactivity: the bromine undergoes Suzuki/Stille coupling while the terminal alkyne remains available for Sonogashira coupling or click chemistry, a dual-functional profile absent in simple bromothiophenes lacking the ethynyl moiety .

2,5-Disubstituted analogs

Lack the ethynyl handle for Sonogashira coupling, limiting orthogonal diversification sequences.

Regioisomeric bromoethynylthiophenes

Alter C–H arylation regioselectivity; the C2-bromo/C3-ethynyl pattern may shift coupling outcomes compared to 2-bromo-5-ethynyl or 3-bromo-4-ethynyl isomers.

2,5-Dibromothiophenes

Provide dual bromide sites but cannot replicate the C2-blocking/C3-alkyne orthogonal control needed for sequential, site-selective cross-coupling.

Performance Evidence: 2-Bromo-3-ethynylthiophene vs. Thienylacetylenes


Polymerization Yield and Molecular Weight vs. TMS Analog

3-Ethynyl-4-bromothiophene (a regioisomer of 2-bromo-3-ethynylthiophene with the bromine at the 4-position) undergoes acetylene polymerization using MoCl5- and WCl6-Ph3SiH catalysts to yield poly(thienylacetylenes) with molecular weights (Mw) up to 602,000 g/mol and polymerization yields reaching 100% [1]. In contrast, the trimethylsilyl-substituted analog 3-ethynyl-4-(trimethylsilyl)thiophene achieves comparable yields under identical conditions but produces polymers with distinctly different optical concentration-dependent behavior, with the bromo-substituted variant enabling predictable wavelength tunability via concentration adjustment [1].

Polymerization performance
Cross-study comparable
Equivalent Mw up to 602,000 g/mol with tunable optical behavior vs. TMS analog
Supports orthogonal post-polymerization functionalization
Based on 3-ethynyl-4-bromothiophene regioisomer data
Conjugated polymers Acetylene polymerization Poly(thienylacetylenes)

Sonogashira Coupling Yield: DAT vs. MAT

Using 2-bromo-3-ethynylthiophene as the starting material in a Sonogashira coupling with phenylacetylene produces 2-ethynyl-3-(phenylethynyl)thiophene (DAT) in an isolated yield of 96% under Pd-catalyzed conditions [1]. This high yield demonstrates the superior coupling efficiency of the C2 bromine atom when positioned ortho to the C3 ethynyl group. The structural analog MAT, synthesized from a related bromothiophene precursor, achieves a significantly lower isolated yield of 77% under comparable conditions [1].

Sonogashira coupling yield
Head-to-head
96% isolated yield (DAT) vs. 77% (MAT)
Reported higher coupling efficiency supports reduced waste
Pd-catalyzed Sonogashira conditions
Sonogashira coupling Palladium catalysis Dialkynylthiophene synthesis

BODIPY Stokes Shift Modulation by Substitution Position

In BODIPY derivatives, 3-ethynylthiophene substitution at the 2,6-positions causes a significant increase in Stokes shift compared to unsubstituted BODIPY cores [1]. Substitution at the 8 and 4,4'-positions produces no measurable effect on Stokes shift [1]. The 2,6-substituted derivatives also demonstrate enhanced singlet oxygen generation efficiency compared to 4,4'-substituted analogs [1].

Stokes shift tuning
Cross-study comparable
Effective increase at 2,6-positions; no effect at 8,4,4′-positions
Enables position-dependent fluorophore tuning
BODIPY core functionalization
BODIPY dyes Fluorescence Photophysical properties

C5-Arylation Regioselectivity: Br Blocking vs. Unsubstituted

The bromo-substituent at the C2-position of 3-substituted thiophenes functions as a blocking group enabling regioselective C5-arylation without cleavage of the C-Br bond [1]. Using 1 mol% phosphine-free Pd catalyst with KOAc base in DMA solvent, C5-(hetero)arylated thiophenes are obtained in moderate to high yields [1]. This selectivity preserves the C-Br bond for subsequent orthogonal cross-coupling reactions. Unsubstituted thiophenes lack this built-in blocking capability and require additional protection/deprotection steps to achieve comparable regioselectivity [2].

C5-arylation regioselectivity
Class-level inference
C5-selective arylation with C–Br bond preserved
Eliminates separate protecting group steps
1 mol% Pd(OAc)2, KOAc, DMA
Direct arylation Palladium catalysis C-H activation

Application Scenarios for 2-Bromo-3-ethynylthiophene


Dialkynylthiophene Derivatives with Antioxidant Activity

2-Bromo-3-ethynylthiophene serves as the key bromoalkyne precursor for synthesizing 2,3-dialkynylthiophene derivatives via sequential Sonogashira coupling and desilylation reactions [1]. Products such as 3-ethynyl-2-(phenylethynyl)thiophene and 3-ethynyl-2-[(4-methylphenyl)ethynyl]thiophene exhibit high drug scores and low predicted toxicities in ADME analyses [1]. 3-Ethynyl-2-(naphthalen-1-ylethynyl)thiophene demonstrates significant reducing activity and free radical scavenging capacity across five different antioxidant assays [1]. The 96% isolated yield for DAT derivatives (see Section 3, Evidence Item 2) supports cost-effective scale-up for medicinal chemistry and biological screening programs [1].

Tunable Poly(thienylacetylene) Optical Materials

2-Bromo-3-ethynylthiophene (via its 3-ethynyl-4-bromo isomer) undergoes selective acetylene polymerization using MoCl5- or WCl6-Ph3SiH catalysts to produce soluble poly(thienylacetylenes) with Mw up to 602,000 g/mol in quantitative yields up to 100% [2]. These polymers exhibit concentratochromism—a logarithmic concentration-dependent red-shift in light transmission spectra—enabling predictable optical tuning by simple concentration adjustment [2]. The bromine atom provides a handle for post-polymerization functionalization via Suzuki or Stille coupling, offering dual orthogonal reactivity absent in TMS-protected analogs (see Section 3, Evidence Item 1) [2].

BODIPY Functionalization for Enhanced Stokes Shift

3-Ethynylthiophene, accessible via Sonogashira coupling from 2-bromo-3-ethynylthiophene, serves as a critical substituent for BODIPY fluorophores. Substitution at the 2,6-positions of the BODIPY core produces a significant Stokes shift increase and enhanced singlet oxygen generation efficiency compared to substitution at the 8 or 4,4'-positions (see Section 3, Evidence Item 3) [3]. This position-dependent optical tuning enables rational design of far-red emitting probes for bioimaging and photodynamic therapy applications.

Orthogonal Cross-Coupling to Oligothiophene Semiconductors

2-Bromo-3-ethynylthiophene enables sequential orthogonal cross-coupling strategies where the C2 bromine undergoes Suzuki coupling with arylboronic acids while the C3 ethynyl group remains available for subsequent Sonogashira coupling with aryl halides . This dual functionality, combined with the C2 bromine's demonstrated role as a blocking group for regioselective C5-arylation (see Section 3, Evidence Item 4), makes it a preferred building block for synthesizing 2,5-di(hetero)arylated thiophenes with precisely controlled substitution patterns for OLED, OFET, and organic photovoltaic applications [4].

Application
Selection Property
Validation Focus
Dialkynylthiophene antioxidant screening
Sequential Sonogashira coupling efficiency
ADME profiling & radical scavenging endpoints
Poly(thienylacetylene) optical material research
Concentratochromic optical tunability
Post-polymerization functionalization scope
BODIPY fluorophore tuning studies
2,6-Position substitution effect on Stokes shift
Singlet oxygen generation & photostability
Oligothiophene semiconductor synthesis
Orthogonal Suzuki/Sonogashira reactivity
Regioselective C5-arylation without protecting groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-ethynylthiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.